2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-({4-[(E)-2-phenylethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]propanamide: Imatinib , is a significant therapeutic agent used to treat chronic myeloid leukemia (CML) and other malignancies. It specifically inhibits tyrosine kinases, playing a crucial role in cancer therapy .
Preparation Methods
Synthetic Routes:: Imatinib can be synthesized through several routes. One common method involves coupling 4-(4-methylpiperazin-1-yl)methylbenzamide with 4-aminophenyl-4-(pyridin-3-yl)pyrimidine. The reaction typically occurs under mild conditions and yields the desired compound .
Industrial Production:: Industrial-scale production of Imatinib involves optimization of the synthetic process, purification, and formulation. The compound is manufactured following Good Manufacturing Practices (GMP) guidelines to ensure safety and quality.
Chemical Reactions Analysis
Reactions:: Imatinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Amide Hydrolysis: Imatinib’s amide bond can be hydrolyzed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles (e.g., amines, halides).
Amide Hydrolysis: Acidic or basic conditions.
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction may yield an amine derivative, while substitution can lead to various substituted Imatinib analogs.
Scientific Research Applications
Imatinib’s applications extend beyond leukemia treatment:
Cancer Research: Investigating tyrosine kinase inhibition and personalized medicine.
Inflammation and Autoimmune Diseases: Potential therapeutic effects.
Neurodegenerative Disorders: Exploring its impact on neuroprotection.
Mechanism of Action
Imatinib binds to the inactive form of Abelson tyrosine kinase, disrupting cancer cell signaling pathways. It forms hydrogen bonds and hydrophobic interactions with the kinase domain, inhibiting its activity.
Comparison with Similar Compounds
Imatinib’s uniqueness lies in its specific kinase inhibition profile. Similar compounds include:
Dasatinib: Another tyrosine kinase inhibitor.
Nilotinib: Used for CML treatment.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C22H22N4O3S/c1-16(2)21(27)24-18-10-12-20(13-11-18)30(28,29)26-22-23-15-14-19(25-22)9-8-17-6-4-3-5-7-17/h3-16H,1-2H3,(H,24,27)(H,23,25,26)/b9-8+ |
InChI Key |
GLMUXGPQQKCQOQ-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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